molecular formula C50H56MgN2O8S2 B12456121 Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate)

Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate)

Cat. No.: B12456121
M. Wt: 901.4 g/mol
InChI Key: UJYFZCVPOSZDMK-UHFFFAOYSA-L
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Description

Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) is a chemical compound known for its therapeutic potential. It is a magnesium salt of a complex organic molecule, often referred to in the context of its pharmaceutical applications. This compound is particularly noted for its role as a dual peroxisome proliferator-activated receptor (PPAR) agonist, which has implications in the treatment of metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) involves multiple steps, starting from the basic organic building blocks. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Chemical Reactions Analysis

Types of Reactions

Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of simpler hydrocarbons .

Scientific Research Applications

Magnesium(2+) bis(2-ethoxy-3-[4-(2-{2-methyl-5-[4-(methylsulfanyl)phenyl]pyrrol-1-yl}ethoxy)phenyl]propanoate) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action as a dual PPAR-α/γ agonist. This means it activates both PPAR-α and PPAR-γ receptors, which play crucial roles in regulating lipid metabolism and glucose homeostasis. By activating these receptors, the compound helps in:

Properties

Molecular Formula

C50H56MgN2O8S2

Molecular Weight

901.4 g/mol

IUPAC Name

magnesium;2-ethoxy-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]propanoate

InChI

InChI=1S/2C25H29NO4S.Mg/c2*1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20;/h2*5-14,24H,4,15-17H2,1-3H3,(H,27,28);/q;;+2/p-2

InChI Key

UJYFZCVPOSZDMK-UHFFFAOYSA-L

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)[O-].[Mg+2]

Origin of Product

United States

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